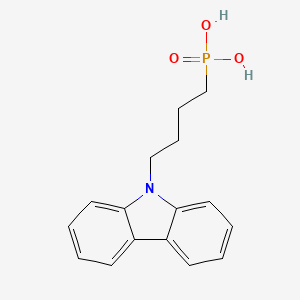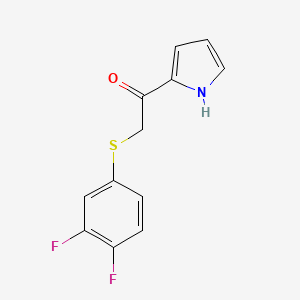
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a difluorophenyl group, a thioether linkage, and a pyrrole ring
準備方法
The synthesis of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenethiol and 1H-pyrrole-2-carbaldehyde.
Reaction Conditions: The key step involves the formation of a thioether bond between the 3,4-difluorobenzenethiol and the pyrrole derivative. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.
化学反応の分析
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
科学的研究の応用
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrrole ring can participate in binding interactions, while the thioether linkage may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
類似化合物との比較
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can be compared with similar compounds such as:
2-((3,4-Dichlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-((3,4-Difluorophenyl)thio)-1-(1h-imidazol-2-yl)ethan-1-one: The imidazole ring can provide different binding interactions compared to the pyrrole ring, leading to variations in its applications and effects.
特性
分子式 |
C12H9F2NOS |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H9F2NOS/c13-9-4-3-8(6-10(9)14)17-7-12(16)11-2-1-5-15-11/h1-6,15H,7H2 |
InChIキー |
GZVSOUITZWZSAE-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(=O)CSC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


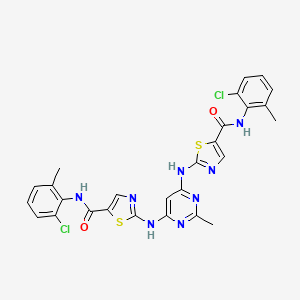
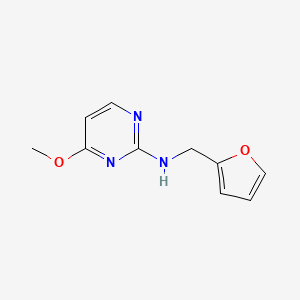


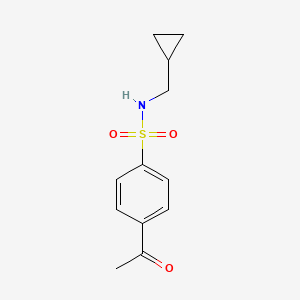
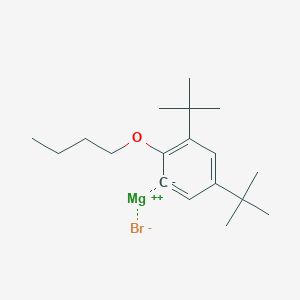
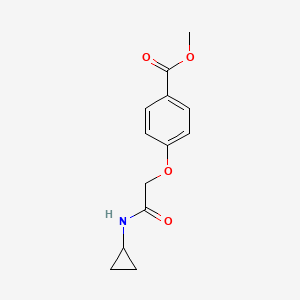
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
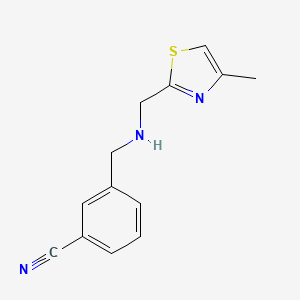
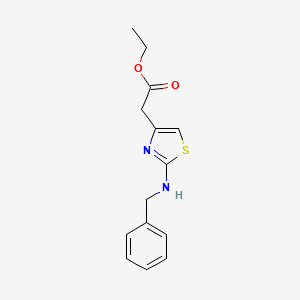
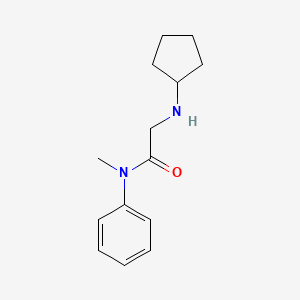
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)

